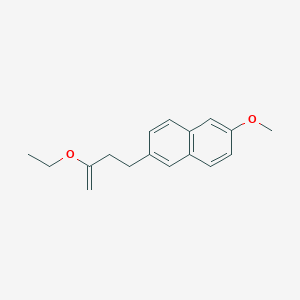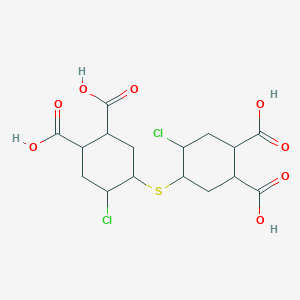
FURFURYL ALCOHOL, alpha-(N-ETHYLCARBAMOYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- is an organic compound that features a furan ring substituted with a hydroxymethyl group and an N-ethylcarbamoyl group. This compound is a derivative of furfuryl alcohol, which is known for its applications in various industrial processes. Furfuryl alcohol itself is a colorless liquid that can turn amber upon aging and has a faint burning odor. It is miscible with water and soluble in common organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be synthesized through the reaction of furfuryl alcohol with ethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Furfuryl alcohol+Ethyl isocyanate→Furfuryl alcohol, alpha-(N-ethylcarbamoyl)-
Industrial Production Methods
Industrial production of furfuryl alcohol, alpha-(N-ethylcarbamoyl)- involves the hydrogenation of furfural, which is derived from biomass sources such as corncobs or sugar cane bagasse. The hydrogenation process is typically carried out using a metal catalyst under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of furfural and other oxidation products.
Reduction: Hydrogenation can convert the compound into tetrahydrofurfuryl alcohol derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be oxidized to form furfural and other aldehydes.
Reduction: Hydrogenation can produce tetrahydrofurfuryl alcohol derivatives.
Substitution: Formation of ethers or esters depending on the substituent used
Applications De Recherche Scientifique
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- has a wide range of applications in scientific research:
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of furfuryl alcohol, alpha-(N-ethylcarbamoyl)- involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the N-ethylcarbamoyl group can form carbamate linkages with other molecules. These interactions can affect the compound’s reactivity and its ability to form polymers and other derivatives .
Comparaison Avec Des Composés Similaires
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- can be compared with other similar compounds such as:
Furfurylamine: The corresponding amine derivative.
2-Furonitrile: The corresponding nitrile derivative.
Furan-2-ylmethanethiol: The corresponding thiol derivative.
2-Furoic acid: The corresponding carboxylic acid derivative.
Uniqueness
Furfuryl alcohol, alpha-(N-ethylcarbamoyl)- is unique due to its combination of a furan ring with both a hydroxymethyl group and an N-ethylcarbamoyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific industrial and research applications .
Propriétés
Numéro CAS |
63833-90-9 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
N-ethyl-2-(furan-2-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H11NO3/c1-2-9-8(11)7(10)6-4-3-5-12-6/h3-5,7,10H,2H2,1H3,(H,9,11) |
Clé InChI |
IKWNXBMYMBMNKP-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C(C1=CC=CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


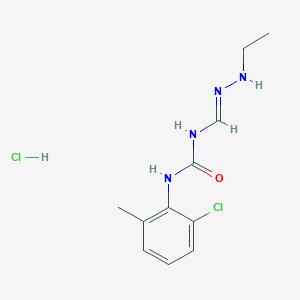
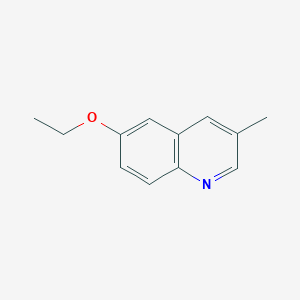
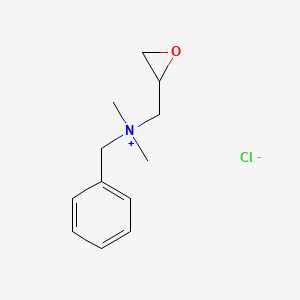
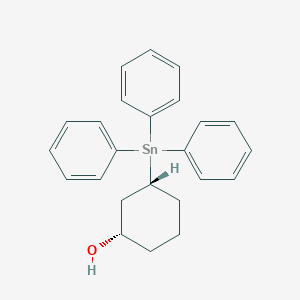

![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
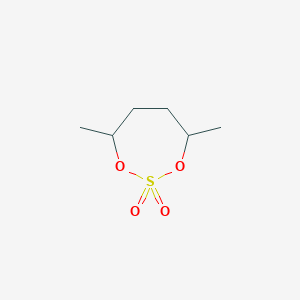

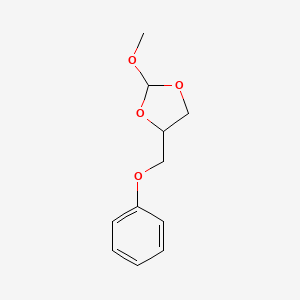
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
